2-Dimethylphosphorylethanesulfonamide
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Overview
Description
2-Dimethylphosphorylethanesulfonamide is a versatile chemical compound with a unique structure that combines both phosphoryl and sulfonamide functional groups. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylphosphorylethanesulfonamide typically involves the reaction of dimethylphosphoryl chloride with ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(CH3O)2PCl+H2NCH2CH2SO2NH2→(CH3O)2PCH2CH2SO2NH2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylphosphorylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-Dimethylphosphorylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This makes the compound valuable in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylphosphorylpropane-1-sulfonamide
- 2-Dimethylphosphorylbutane-1-sulfonamide
- 2-Dimethylphosphorylpentane-1-sulfonamide
Uniqueness
2-Dimethylphosphorylethanesulfonamide stands out due to its specific combination of phosphoryl and sulfonamide groups, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where both functional groups are required for activity.
Properties
IUPAC Name |
2-dimethylphosphorylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGFSXHLWEYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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